molecular formula C14H16O4 B097407 1,3,6,8-Tetramethoxynaphthalene CAS No. 17276-03-8

1,3,6,8-Tetramethoxynaphthalene

Cat. No.: B097407
CAS No.: 17276-03-8
M. Wt: 248.27 g/mol
InChI Key: KDLIYXYCQGGYNO-UHFFFAOYSA-N
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Description

1,3,6,8-Tetramethoxynaphthalene is a high-purity organic compound provided for chemical and materials science research. This tetrasubstituted naphthalene derivative features a planar aromatic framework, where the four methoxy groups at the 1, 3, 6, and 8 positions significantly influence its electronic properties, making it a valuable precursor and building block. Its primary research applications include serving as an organic synthesis intermediate for constructing more complex polycyclic systems, and as a potential monomer or dopant in the development of organic electronic materials, such as conductive polymers or luminescent compounds. The symmetrical substitution pattern is of particular interest for creating structured molecular assemblies and organic frameworks. Researchers value this compound for its potential in exploring structure-property relationships in material science. This compound is strictly for research purposes. It is not intended for personal, human, or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1,3,6,8-tetramethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-15-10-5-9-6-11(16-2)8-13(18-4)14(9)12(7-10)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLIYXYCQGGYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470738
Record name Naphthalene, 1,3,6,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17276-03-8
Record name Naphthalene, 1,3,6,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dimerization of Naphthopyrones

Analytical and Purification Techniques

Chromatographic Separation

High-performance liquid chromatography (HPLC) has been critical in isolating this compound from complex reaction mixtures. In the dimerization route, HPLC enabled the separation of the target compound from oligomeric byproducts. Similarly, gas chromatography-mass spectrometry (GC-MS) is routinely employed to assess purity, as demonstrated in the synthesis of TDN.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for confirming the structure of this compound. Comparative analysis with permethylated derivatives helps distinguish between regioisomers, ensuring accurate assignment of methoxy group positions .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetramethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,6,8-tetramethoxynaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, naphthazarin derivatives can act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Isomers and Related Compounds

Structural Isomers of Tetramethoxynaphthalene

The position of methoxy groups significantly alters physicochemical and biological properties. Key isomers include:

Compound Name CAS Number Molecular Formula Key Features
1,3,6,8-Tetramethoxynaphthalene 17276-03-8 C₁₄H₁₆O₄ Symmetrical substitution; potential for ordered crystal packing
2,3,6,7-Tetramethoxynaphthalene 33033-33-9 C₁₄H₁₆O₄ Adjacent methoxy groups may enhance electronic conjugation
1,4,5,8-Tetramethoxynaphthalene Not provided C₁₄H₁₆O₄ Asymmetrical; synthesized via bromination/methoxylation of 1,5-dihydroxynaphthalene

Key Observations :

  • Symmetry vs. Reactivity : The symmetrical 1,3,6,8-isomer may exhibit distinct crystallization behavior compared to less symmetrical analogs like 1,4,5,8-Tetramethoxynaphthalene .
  • Synthetic Routes : Isomers are synthesized from different dihydroxynaphthalene precursors. For example, 1,4,5,8-Tetramethoxynaphthalene is derived from 1,5-dihydroxynaphthalene via sequential methylation and bromination , whereas this compound likely originates from 1,3,6,8-Tetrahydroxynaphthalene .
Thermodynamic and Kinetic Stability

Evidence from analogous chlorinated compounds (e.g., 1,3,6,8-TeCTA vs. 1,3,7,9-TeCTA) reveals that substituent positions affect reaction pathways:

  • This suggests that asymmetrical substitution patterns may lower activation energy in certain reactions, though this principle requires validation for methoxynaphthalenes.

Biological Activity

1,3,6,8-Tetramethoxynaphthalene (TMNAA) is a synthetic compound derived from naphthalene, notable for its selective biological activities, particularly in the context of cancer research. This article explores the biological activity of TMNAA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical formula:

  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol

The compound features four methoxy groups attached to the naphthalene backbone, which significantly influences its biological properties.

Recent studies have demonstrated that TMNAA exhibits selective inhibition of cell proliferation in HTLV-1-infected cells while sparing healthy cells. The proposed mechanisms include:

  • Cell Cycle Arrest : TMNAA induces cell cycle arrest in the G0/G1 phase by down-regulating cyclin-dependent kinase 4 (CDK4) and increasing levels of unphosphorylated retinoblastoma protein (Rb). This mechanism was observed in various HTLV-1-infected cell lines and primary peripheral blood mononuclear cells (PBMCs) from patients with adult T-cell leukemia (ATL) .
  • Caspase Pathway Involvement : The compound partially activates caspases involved in apoptosis but does not directly induce apoptotic cell death. Instead, it appears to exert a cytostatic effect, allowing cells to resume proliferation upon removal of TMNAA .

In Vitro Studies

In vitro studies have shown that TMNAA selectively inhibits the proliferation of HTLV-1-infected cell lines such as S1T and MT-2 but has minimal effects on uninfected T-cell lines. The following table summarizes the IC50 values for TMNAA against different cell lines:

Cell LineIC50 (μM)Effect on Proliferation
S1T (HTLV-1+)40Significant inhibition
MT-2 (HTLV-1+)35Significant inhibition
MOLT-4 (HTLV-1-)>100No significant effect

These results indicate that TMNAA is a promising candidate for targeted therapy in HTLV-1-related malignancies .

In Vivo Studies

Preliminary in vivo studies are necessary to further validate the efficacy of TMNAA. Current research focuses on its pharmacokinetics and potential side effects in animal models.

Case Studies

A notable case study involved the treatment of PBMCs from ATL patients with TMNAA. The study found that at concentrations up to 100 μM, TMNAA did not affect healthy donor PBMCs but significantly inhibited the proliferation of ATL patient-derived PBMCs . This selectivity underscores its potential as a therapeutic agent with reduced toxicity to normal cells.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm methoxy group positions and aromatic proton environments. For example, distinct singlet peaks for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • UV-Vis Spectroscopy : Absorbance maxima in the 250–300 nm range reflect π→π* transitions of the conjugated naphthalene system .

Advanced Application : Pair NMR with computational MESP (Molecular Electrostatic Potential) maps to correlate electronic structure with observed chemical shifts .

How do the electronic properties of this compound influence its reactivity in organic synthesis?

Advanced Research Focus
The methoxy groups act as electron-donating substituents, increasing electron density on the naphthalene ring. This enhances reactivity in electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation. However, steric hindrance from the four methoxy groups may direct regioselectivity toward less hindered positions. Computational studies (e.g., DFT) reveal localized HOMO orbitals at positions 2 and 4, suggesting preferential attack at these sites .

Experimental Design : Use kinetic isotopic labeling (e.g., deuterated solvents) to track reaction pathways and validate computational predictions.

What are the challenges in isolating this compound from reaction mixtures?

Advanced Research Focus
Isolation is complicated by the compound’s hydrophobicity and similarity to byproducts (e.g., partially methylated intermediates). Techniques include:

  • Column Chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to resolve closely eluting compounds.
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity but requires slow cooling to avoid co-precipitation of impurities .
  • HPLC-PDA : Use preparative HPLC with photodiode array detection to isolate fractions based on UV absorbance profiles .

Data Contradiction Note : Some studies report incomplete methylation due to steric hindrance, necessitating iterative methylation steps . Validate purity via melting point analysis and 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity.

How can researchers investigate the biological activity of this compound in vitro?

Advanced Research Focus
While direct biological data for this compound is limited, structurally related naphthalene derivatives exhibit activity in polyketide biosynthesis pathways. To assess bioactivity:

  • Enzyme Assays : Test inhibition of polyketide synthase (PKS) using radiolabeled acetyl-CoA and malonyl-CoA substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Metabolic Profiling : Employ LC-MS/MS to identify metabolites generated by hepatic microsomal incubation .

Caution : Follow biosafety protocols for handling reactive intermediates and validate results against negative controls (e.g., unmethylated THN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.